

A Technical Guide to L-Aspartic Acid-15N,d3: Characteristics and Applications

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Compound of Interest

Compound Name: *L-Aspartic acid-15N,d3*

Cat. No.: *B8818593*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, experimental applications, and analytical methodologies related to the stable isotope-labeled amino acid, **L-Aspartic acid-15N,d3**. This isotopologue is a critical tool in metabolic research, proteomics, and clinical mass spectrometry, serving as an internal standard for precise quantification and as a tracer for metabolic flux analysis.

Core Physical and Chemical Characteristics

L-Aspartic acid-15N,d3 is a variant of L-Aspartic acid where the nitrogen atom is replaced with its stable isotope, ^{15}N , and three non-labile hydrogen atoms are substituted with deuterium (d). This labeling results in a mass shift of +4 compared to the unlabeled endogenous compound, making it an ideal internal standard for mass spectrometry-based quantification.

Table 1: General and Identification Properties

Property	Value	Reference
IUPAC Name	(2S)-2-(¹⁵ N)azanyl-2,3,3-trideuteriobutanedioic acid	[1]
Molecular Formula	HO ₂ CCD ₂ CD(¹⁵ NH ₂)CO ₂ H	[2]
Molecular Weight	137.11 g/mol	[1][2]
Exact Mass	137.05337284 Da	[1]
CAS Number	1308264-52-9	[1][2][3]

| Synonyms | L-Aspartic acid-d3,15N, (S)-2-Aminobutanedioic acid |[1][3] |

Table 2: Physical and Chemical Data | Property | Value | Reference | | :--- | :--- | :--- | | Appearance | Solid, Crystalline Powder |[2][4] | | Melting Point | >300 °C (decomposes) |[2] | | Solubility | Unlabeled L-Aspartic acid is reported to be soluble in acidic conditions and water, with solubility influenced by pH and temperature.[4][5] It is insoluble in DMSO.[6] For analytical purposes, it has been dissolved in mobile phase with heating to 50°C.[7] | | Optical Activity | [α]_D²⁵ +25.0°, c = 2 in 5 M HCl |[2] | | Storage | Store at room temperature, protected from light and moisture. |[3] |

Table 3: Isotopic and Chemical Purity

Property	Value	Reference
Isotopic Purity (¹⁵ N)	≥98 atom %	[2][3]
Isotopic Purity (D)	≥98 atom %	[2][3]
Chemical Purity	≥98%	[3]

| Mass Shift | M+4 |[2] |

Experimental Protocols and Methodologies

The primary application of **L-Aspartic acid-15N,d3** is as an internal standard for accurate quantification of unlabeled L-Aspartic acid in complex biological matrices using isotope dilution

mass spectrometry. It is also utilized in metabolic flux analysis to trace the metabolic fate of aspartate.

This protocol outlines a general methodology for using **L-Aspartic acid-15N,d3** as an internal standard for quantifying endogenous L-Aspartic acid in a sample like plasma or tissue homogenate.

1. Preparation of Stock and Working Solutions:

- Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of **L-Aspartic acid-15N,d3** in a suitable solvent (e.g., 0.1 M HCl or water with sonication).
- Calibration Standard Stock: Prepare a 1 mg/mL stock solution of unlabeled L-Aspartic acid.
- Working Solutions: Create a series of calibration standards by serially diluting the unlabeled stock solution. Spike each calibrator and quality control (QC) sample with a fixed concentration of the **L-Aspartic acid-15N,d3** internal standard working solution.

2. Sample Preparation (Protein Precipitation):

- Thaw biological samples (e.g., plasma, serum) on ice.
- To 50 µL of sample, calibrator, or QC, add 200 µL of ice-cold methanol containing the **L-Aspartic acid-15N,d3** internal standard.
- Vortex thoroughly for 30 seconds to precipitate proteins.
- Centrifuge at >12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube or HPLC vial.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

- LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode column is typically used for retaining polar amino acids.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A gradient from high organic (e.g., 90% B) to high aqueous is used to elute the analytes.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
- MRM Transition for L-Aspartic Acid: Q1: 134.1 -> Q3: 74.0

- MRM Transition for **L-Aspartic Acid-15N,d3**: Q1: 138.1 -> Q3: 77.0
- Data Analysis: Quantify the endogenous L-Aspartic acid by calculating the peak area ratio of the analyte to the internal standard and plotting it against a calibration curve.

As an alternative to derivatization methods, a robust HPLC method with Ultraviolet (UV) and Charged Aerosol Detection (CAD) can be used for impurity profiling.[\[7\]](#)

1. Sample Preparation:

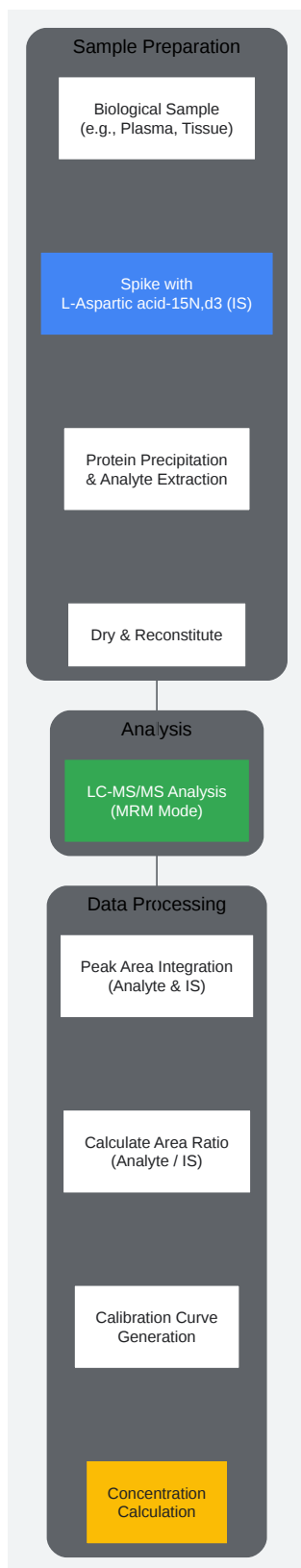
- Weigh 50 mg of **L-Aspartic acid-15N,d3** and dissolve it in 10.0 mL of the mobile phase.
- Due to potential low solubility, stir and heat the solution at 50 °C for approximately 10 minutes to ensure complete dissolution.[\[7\]](#)
- Allow the solution to cool to room temperature before analysis.

2. Chromatographic Conditions:

- Detection: Use a UV detector (for chromophoric impurities) in series with a CAD detector (for non-chromophoric, non-volatile impurities).
- Method: Ion-pair chromatography is often employed to achieve retention of polar amino acids and related organic acid impurities.[\[7\]](#)
- This combined detection approach allows for the simultaneous quantification of various potential impurities in a single chromatographic run.[\[7\]](#)

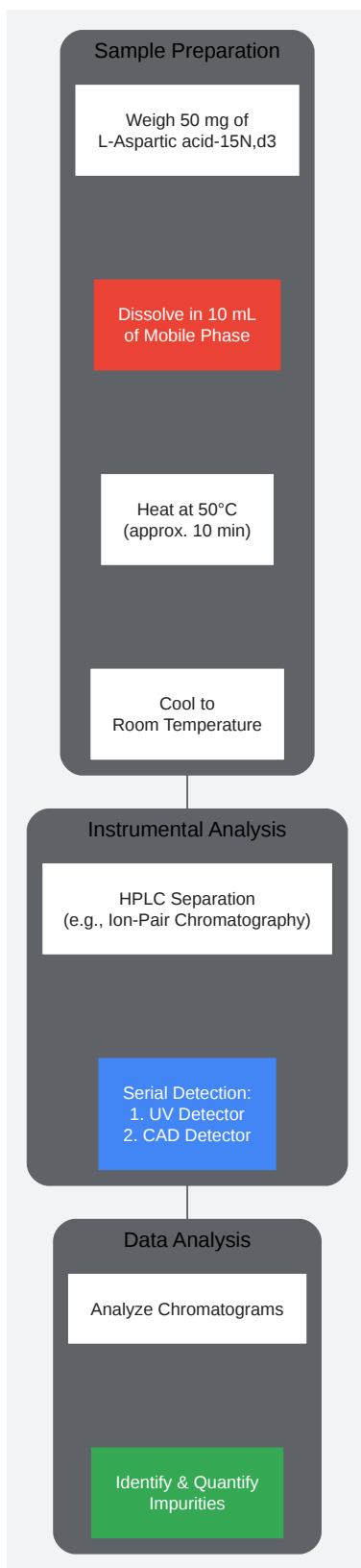
Mandatory Visualizations

The following diagrams illustrate key workflows involving **L-Aspartic acid-15N,d3**.



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Caption: Workflow for quantification using isotope dilution mass spectrometry.



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Caption: Workflow for impurity analysis using HPLC with UV and CAD detection.

Applications in Research and Development

The use of stable isotope-labeled standards like **L-Aspartic acid-15N,d3** is fundamental to modern analytical biochemistry and drug development.

- **Metabolomics and Metabolic Flux Analysis:** This compound allows researchers to trace the flow of aspartate through various biochemical pathways, such as the citric acid and urea cycles, providing a dynamic view of cellular metabolism rather than a static snapshot of metabolite concentrations.
- **Biomolecular NMR:** Labeled amino acids are essential for NMR-based structural and dynamic studies of proteins and other macromolecules.[\[3\]](#)[\[8\]](#)[\[9\]](#)
- **Clinical Mass Spectrometry:** In clinical diagnostics and research, it serves as a robust internal standard for the accurate measurement of aspartic acid levels, which can be relevant for certain metabolic disorders or neurological conditions.[\[8\]](#)[\[9\]](#)
- **Pharmacokinetic Studies:** As a component of prodrugs, labeled aspartic acid can be used to study drug delivery, particularly for targeting specific tissues like the colon.[\[10\]](#)[\[11\]](#)[\[12\]](#)

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- To cite this document: BenchChem. [A Technical Guide to L-Aspartic Acid- ^{15}N , d_3 : Characteristics and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8818593#physical-and-chemical-characteristics-of-l-aspartic-acid- ^{15}N - d_3]

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